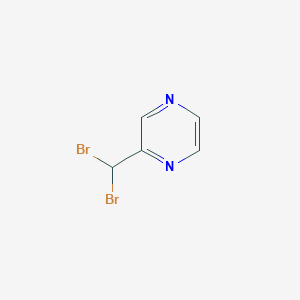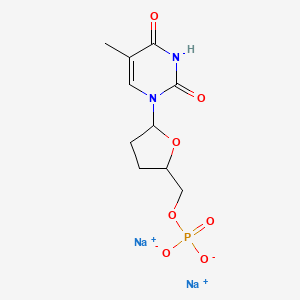![molecular formula C8H3ClF3N3 B13120929 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position of the pyrido[2,3-d]pyrimidine ring system. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with trifluoromethylamine in the presence of a base, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts like palladium or copper salts are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as thymidylate synthase and protein kinases, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects pathways related to DNA synthesis, cell cycle regulation, and signal transduction, leading to antiproliferative and anti-inflammatory effects.
Comparison with Similar Compounds
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but differs in the position of the trifluoromethyl group.
7-Chloropyrido[2,3-d]pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Thioxopyrimidine Derivatives: Contains a sulfur atom, leading to different reactivity and applications.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H3ClF3N3 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-13-3-4-1-2-5(8(10,11)12)14-6(4)15-7/h1-3H |
InChI Key |
ZNLATXNBCOHDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC(=NC=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


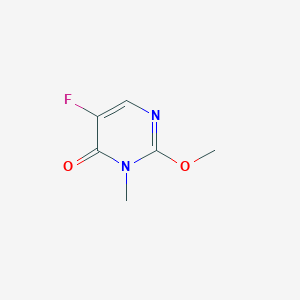

![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)
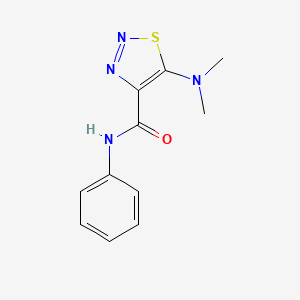
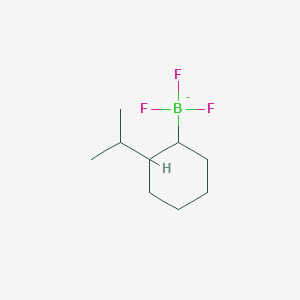
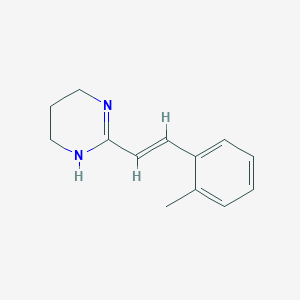
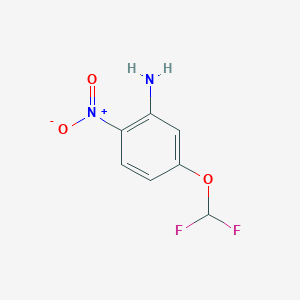

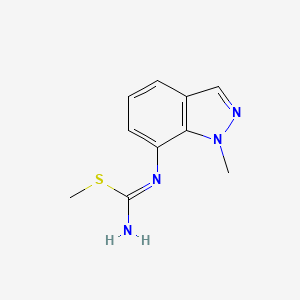

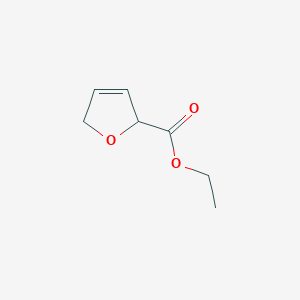
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
